molecular formula C17H15N3O4 B14202411 4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid CAS No. 852898-98-7

4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid

Cat. No.: B14202411
CAS No.: 852898-98-7
M. Wt: 325.32 g/mol
InChI Key: LAHNXGLRBWHXKM-UHFFFAOYSA-N
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Description

4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid typically involves the following steps:

    Diazotization: The process begins with the diazotization of an aromatic amine. This involves the reaction of the amine with nitrous acid (HNO2) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or aniline derivative, to form the azo compound.

    Amidation: The resulting azo compound is further reacted with an appropriate amide, such as 3-oxobutanamide, to introduce the amido group.

The reaction conditions typically involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the azo bond (N=N) can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-Hydroxyphenyl)diazenyl]benzoic acid
  • 4-[(E)-2-(4-Dimethylaminophenyl)diazenyl]benzoic acid
  • 2-(4-Hydroxyphenylazo)benzoic acid

Comparison

4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid is unique due to the presence of the 3-oxobutanamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

852898-98-7

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

4-[[2-(3-oxobutanoylamino)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H15N3O4/c1-11(21)10-16(22)18-14-4-2-3-5-15(14)20-19-13-8-6-12(7-9-13)17(23)24/h2-9H,10H2,1H3,(H,18,22)(H,23,24)

InChI Key

LAHNXGLRBWHXKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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